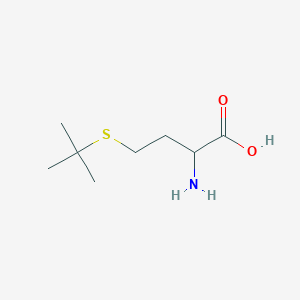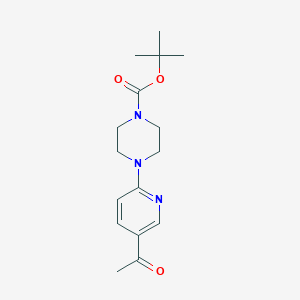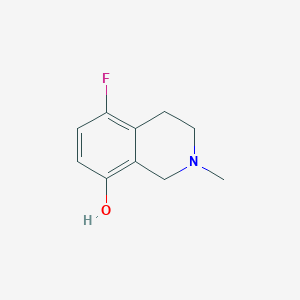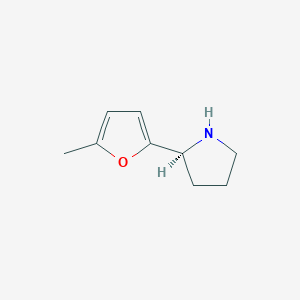
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol is a compound that features a phenol group attached to a triazole ring via an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol typically involves the formation of the triazole ring followed by the attachment of the phenol group. One common method is the Einhorn–Brunner reaction or the Pellizzari reaction . These reactions involve the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to biological effects. The phenol group can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity .
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Imidazole Derivatives: Compounds with the imidazole ring, known for their broad range of chemical and biological properties.
Uniqueness
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol is unique due to the presence of both the triazole and phenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC 名称 |
4-[2-amino-2-(2-methyl-1,2,4-triazol-3-yl)ethyl]phenol |
InChI |
InChI=1S/C11H14N4O/c1-15-11(13-7-14-15)10(12)6-8-2-4-9(16)5-3-8/h2-5,7,10,16H,6,12H2,1H3 |
InChI 键 |
UBOSRAYHGXUVHV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC=N1)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


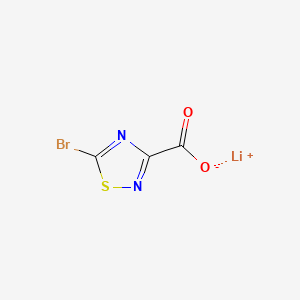
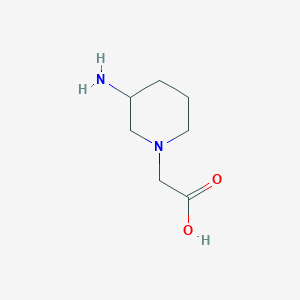
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
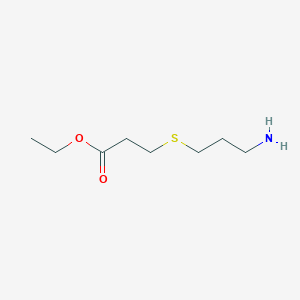
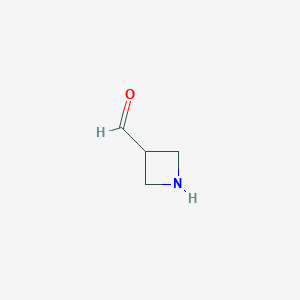
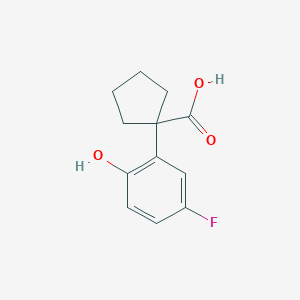

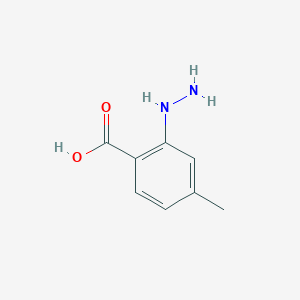
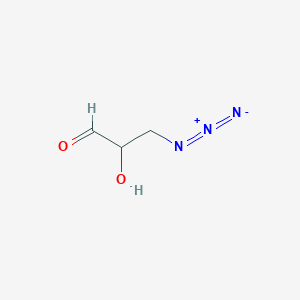
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
